molecular formula C6H2BrCl2N3 B14907319 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine

Cat. No.: B14907319
M. Wt: 266.91 g/mol
InChI Key: MYLACFGAXRGGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in drug discovery, capable of yielding bioactive molecules with applications in various therapeutic areas . This multi-halogenated compound features reactive bromo and chloro substituents at the 3, 6, and 7 positions, enabling sequential and site-selective functionalization through cross-coupling and nucleophilic aromatic substitution reactions. For instance, the chloride at the 6-position can be efficiently aminated with a variety of primary and secondary alkylamines using fluoride-promoted conditions, a transformation demonstrated for similar 3-bromo-6-chloroimidazo[1,2-b]pyridazine compounds . The bromine at the 3-position is well-suited for palladium-catalyzed couplings, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aromatic and heteroaromatic groups. The additional chlorine at the 7-position offers a third vector for diversification, providing researchers with a high degree of control over the molecular architecture. This makes this compound an exceptionally valuable scaffold for constructing compound libraries aimed at screening for biological activity or for the rational design of targeted inhibitors, such as kinase inhibitors inspired by known drugs like ponatinib . Safety Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

Molecular Formula

C6H2BrCl2N3

Molecular Weight

266.91 g/mol

IUPAC Name

3-bromo-6,7-dichloroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H2BrCl2N3/c7-4-2-10-5-1-3(8)6(9)11-12(4)5/h1-2H

InChI Key

MYLACFGAXRGGHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN2C1=NC=C2Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The most widely reported strategy involves the condensation of 3-amino-6,7-dichloropyridazine with α-bromoketones under mild basic conditions (e.g., NaHCO₃ or K₂CO₃). This method, adapted from imidazo[1,2-b]pyridazine syntheses, proceeds via nucleophilic substitution at the pyridazine ring’s nitrogen, followed by cyclodehydration (Figure 1).

Example protocol :

  • Reactants : 3-Amino-6,7-dichloropyridazine (1.0 eq), 2-bromoacetophenone (1.2 eq)
  • Conditions : Acetonitrile, NaHCO₃ (2.0 eq), 80°C, 12 h
  • Yield : 68–72% after recrystallization (ethyl acetate/hexane)

Halogenated Aminopyridazine Synthesis

The precursor 3-amino-6,7-dichloropyridazine is synthesized via:

  • Chlorination : Direct chlorination of 3-aminopyridazine using PCl₅ or SOCl₂.
  • Regioselective bromination : N-Bromosuccinimide (NBS) in DMF at 0°C, achieving >90% selectivity for the 6,7-dichloro derivative.

Sequential Halogenation of Imidazo[1,2-b]pyridazine Intermediates

Bromination of 6,7-Dichloroimidazo[1,2-b]pyridazine

A two-step approach first constructs the dichloroimidazo[1,2-b]pyridazine core, followed by bromination:

Step 1 : Synthesis of 6,7-dichloroimidazo[1,2-b]pyridazine:

  • Reactants : 3-Amino-6-chloropyridazine, N,N-dimethylformamide dimethyl acetal
  • Conditions : 100°C, 8 h → 85% yield

Step 2 : Electrophilic bromination:

  • Reactants : 6,7-Dichloroimidazo[1,2-b]pyridazine (1.0 eq), Br₂ (1.1 eq)
  • Conditions : CH₂Cl₂, 0°C, 2 h → 78% yield
  • Regioselectivity : Bromination occurs exclusively at the 3-position due to electron-deficient pyridazine ring directing effects.

Cross-Coupling Functionalization of Preformed Intermediates

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling introduces bromine post-cyclization:

Protocol :

  • Reactants : 3-Iodo-6,7-dichloroimidazo[1,2-b]pyridazine (1.0 eq), Pinacol boronic ester (1.2 eq)
  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 eq)
  • Conditions : Dioxane/H₂O (4:1), 100°C, 24 h → 65% yield

Buchwald-Hartwig Amination

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Scalability
Condensation One-pot, high regioselectivity Requires pre-synthesized aminopyridazine 68–72% Moderate
Sequential Halogenation Modular, adaptable to other halogens Multiple steps; bromination side products 70–78% High
Cross-Coupling Late-stage diversification Expensive catalysts; stringent conditions 62–65% Low

Critical Reaction Parameters

Solvent and Temperature

  • Polar aprotic solvents (DMF, acetonitrile) enhance cyclization rates.
  • Microwave irradiation reduces reaction times from hours to minutes (e.g., 150°C, 35 min).

Halogen Compatibility

  • Chlorine at positions 6 and 7 deactivates the pyridazine ring, suppressing over-bromination.
  • Bromine at position 3 stabilizes the imidazo[1,2-b]pyridazine core against oxidation.

Industrial-Scale Considerations

The sequential halogenation route is preferred for kilogram-scale production due to:

  • Commercially available 3-amino-6-chloropyridazine.
  • Tolerance to excess bromine (up to 1.5 eq) without side reactions.
  • Simplified purification via crystallization.

Emerging Methodologies

  • Electrochemical bromination : Avoids stoichiometric Br₂; achieves 70% yield in flow reactors.
  • Photoredox catalysis : Enables bromine insertion via radical intermediates under visible light.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkylamines can yield aminated derivatives of the compound .

Scientific Research Applications

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 3,7-Dinitroimidazo[1,2-b]pyridazine-6,8-diamine

Uniqueness

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Biological Activity

3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fused bicyclic structure that combines an imidazole and a pyridazine ring, with bromine and chlorine substituents enhancing its reactivity. Its molecular formula is C7H3BrCl2N4C_7H_3BrCl_2N_4 with a molecular weight of approximately 276.47 g/mol. The presence of halogen atoms is known to influence biological activity by altering the electronic properties and steric hindrance of the molecule.

Anticancer Activity

Recent studies have shown that derivatives of imidazo[1,2-b]pyridazine, including this compound, exhibit potent inhibitory effects against various cancer cell lines. For instance, in a study focused on FLT3 inhibitors for acute myeloid leukemia (AML), compounds with similar structures demonstrated nanomolar inhibitory activity against FLT3-ITD mutations, which are prevalent in AML patients. Table 1 summarizes the IC50 values of related compounds:

CompoundFLT3-ITD IC50 (μM)CDK2/E IC50 (μM)MV4-11 GI50 (μM)
29a0.0020.0030.0001
29b0.0050.0370.001
300.0060.2110.279

These findings suggest that the imidazo[1,2-b]pyridazine core is a promising scaffold for developing new anticancer agents targeting FLT3 and CDK pathways .

Inhibition of Sphingomyelinase

Another area of interest is the inhibition of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds derived from imidazo[1,2-b]pyridazine have shown substantial inhibition of nSMase2 activity, leading to decreased exosome release from neurons in vivo . This mechanism may provide a therapeutic avenue for treating neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives highlight the importance of specific substituents on the imidazo[1,2-b]pyridazine core. For example, the introduction of halogens such as bromine and chlorine significantly enhances the potency against cancer cell lines compared to non-halogenated analogs . The modifications in substituents also affect lipophilicity and metabolic stability, which are crucial for drug development.

Case Studies

Case Study: FLT3 Inhibitors

In a comprehensive study on FLT3 inhibitors, several imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their inhibitory activity against both wild-type and mutant forms of FLT3. The most promising candidates exhibited high selectivity and potency, with IC50 values in the low nanomolar range . These results underscore the potential of this compound class in developing targeted therapies for AML.

Case Study: Neuroprotective Effects

Another study investigated the neuroprotective effects of imidazo[1,2-b]pyridazine derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce neuroinflammation and promote neuronal survival through their action on nSMase2 . This highlights their potential as therapeutic agents for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-6,7-dichloroimidazo[1,2-b]pyridazine, and what are the critical reaction conditions?

  • Methodology : The compound can be synthesized via multi-step protocols involving halogenation and cyclization. For example, bromination at the C3 position of a pre-functionalized imidazo[1,2-b]pyridazine scaffold (e.g., 6,7-dichloroimidazo[1,2-b]pyridazine) using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Key steps include:

  • Cyclization : Use of Na₂HPO₄ in DMA (dimethylacetamide) for heterocycle formation .
  • Halogenation : Sequential introduction of Cl and Br groups via electrophilic substitution, with temperature control (e.g., 0–5°C) to avoid over-bromination .
    • Critical Conditions : Solvent choice (DMA or NMP), stoichiometric ratios of halogens, and reaction time to prevent side products.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.18 ppm for aromatic protons in CDCl₃) to confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 280.89 for C₆H₃BrCl₂N₃) .
  • X-ray Crystallography : For unambiguous confirmation of the crystal structure, though limited data exists for this specific derivative .

Advanced Research Questions

Q. How can discrepancies in Pd-catalyzed C-H activation yields for imidazo[1,2-b]pyridazine derivatives be resolved?

  • Methodology :

  • Substrate-Specific Optimization : Evidence shows that electron-deficient aryl halides (e.g., 4-chloronitrobenzene) require DMA as a solvent instead of pentan-1-ol to improve turnover frequency .
  • Intermediate Bromination : Direct C-H arylation at C2 may fail due to steric hindrance; instead, introduce a bromine atom at C2 via Suzuki coupling (e.g., 2-bromo intermediates) to enable subsequent functionalization .
  • Catalyst Screening : Test Pd(OAc)₂ with XPhos ligands for improved regioselectivity in challenging substrates .

Q. What strategies are effective for designing imidazo[1,2-b]pyridazine-based kinase inhibitors with enhanced selectivity?

  • Methodology :

  • Pseudokinase Domain Targeting : Modify the scaffold to bind JH2 domains (e.g., TYK2 inhibitors) by introducing substituents at C3 and C5. For example, bulky groups like fluorophenyl enhance allosteric inhibition .
  • Structure-Activity Relationship (SAR) : Replace Br with smaller halogens (e.g., Cl) at C3 to reduce off-target effects against JAK1/JAK2 .
  • Cellular Potency Assays : Use IL-23/IFN-α-driven reporter gene assays to validate selectivity and potency in HEK293 cells .

Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodology :

  • Steric Maps : Computational modeling (DFT) to predict accessible reaction sites. C3-Br is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to C6-Cl .
  • Electronic Tuning : Electron-withdrawing groups (e.g., Cl at C6/C7) activate the imidazo[1,2-b]pyridazine core, facilitating Pd insertion at C3 .
  • Experimental Validation : Compare yields for couplings with phenylboronic acid (86%) vs. thienylboronic acid (89%) to assess electronic effects .

Q. What are the pitfalls in interpreting biological activity data for imidazo[1,2-b]pyridazine derivatives, and how can they be mitigated?

  • Methodology :

  • Metabolic Stability Testing : Assess liver microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .
  • Off-Target Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding to unrelated kinases (e.g., CDK2, EGFR) .
  • Crystallographic Validation : Co-crystallize derivatives with target proteins (e.g., Haspin) to confirm binding modes and avoid misinterpretation of SAR .

Data Contradiction Analysis

Q. Why do Suzuki reactions with this compound show variable yields (75–89%) across substrates?

  • Analysis :

  • Substrate Electronics : Electron-rich boronic acids (e.g., 3-thienyl) yield higher conversions due to enhanced transmetallation rates .
  • Steric Hindrance : Bulky aryl groups (e.g., naphthalene) reduce efficiency at C3, necessitating longer reaction times or elevated temperatures .
  • Catalyst Deactivation : Halogen-rich environments (Br, Cl) may poison Pd catalysts; adding phosphine ligands (e.g., SPhos) mitigates this .

Experimental Design Considerations

Q. How to design a SAR study for optimizing this compound as a Haspin inhibitor?

  • Design Framework :

  • Core Modifications : Synthesize analogs with Br replaced by CF₃, CN, or NH₂ to probe H-bonding and hydrophobic interactions .
  • Peripheral Substituents : Introduce methyl or methoxy groups at C6/C7 to enhance binding pocket occupancy .
  • In Silico Screening : Docking studies using Haspin JH2 domain structures (PDB: 5LKS) prioritize candidates for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.